molecular formula C12H19N3 B8567540 5-Aminomethyl-2-cyclohexylamino-pyridine

5-Aminomethyl-2-cyclohexylamino-pyridine

Cat. No.: B8567540
M. Wt: 205.30 g/mol
InChI Key: KBPFIMMPHGNYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-cyclohexylamino-pyridine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(aminomethyl)-N-cyclohexylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2,(H,14,15)

InChI Key

KBPFIMMPHGNYAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a solution of 6-cyclohexylamino-nicotinonitrile (1.4 g, 7.1 mmol) in methanol (70 mL) and trifluoroacetic acid (5 mL) to a pressure vessel containing 10% Pd/C (Degussa type E101, 600 mg). Pressurize the vessel to 40 psi with hydrogen and stir for 2 h. Filter the mixture through Celite®, wash with warm ethanol, and dichloromethane. Concentrate the filtrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with dichloromethane/2M ammonia in methanol (99:1 to 90:10 gradient) to obtain the title compound (920 mg, 54%). MS (ES+) m/z: 206.1 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
catalyst
Reaction Step Three
Yield
54%

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